2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
The compound 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione features a planar indene-1,3-dione core conjugated to a piperazine moiety via an ethylidene linker. This structural motif is common in bioactive molecules targeting neurotransmitter receptors, particularly serotonin and dopamine receptors, where the piperazine group acts as a pharmacophore .
Properties
IUPAC Name |
2-[1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14(19-20(25)17-4-2-3-5-18(17)21(19)26)23-10-12-24(13-11-23)16-8-6-15(22)7-9-16/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORVLKSGCSXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Knoevenagel Condensation Approach
The most cited method involves a Knoevenagel condensation between 1,3-indanedione and a pre-functionalized piperazine derivative.
Procedure :
- Precursor Synthesis :
- Condensation :
- The acetylated piperazine is condensed with 1,3-indanedione in refluxing ethanol under acidic catalysis (e.g., piperidine or acetic acid).
- Reaction Equation :
$$
\text{1,3-Indanedione} + \text{1-Acetyl-4-(4-fluorophenyl)piperazine} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}_2\text{O}
$$ - Conditions : 80°C, 12 hours, 65–72% yield.
Optimization Insights :
- Catalyst Screening :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 72 | 12 |
| Acetic Acid | 65 | 15 |
| NH₄OAc | 68 | 14 |
Higher yields with piperidine correlate with its dual role as base and nucleophilic catalyst.
Schiff Base Formation with Subsequent Cyclization
An alternative route employs Schiff base intermediates, leveraging the electrophilicity of the indanedione carbonyl groups.
Procedure :
- Imine Formation :
- 1,3-Indanedione reacts with 4-(4-fluorophenyl)piperazine-1-ethylamine in methanol to form a Schiff base.
- Oxidative Cyclization :
Challenges :
- Over-oxidation to nitro compounds requires careful stoichiometric control.
- Yield Improvement :
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solvent-Free Mechanochemical Synthesis
Grinding reactants in a ball mill under solvent-free conditions:
- Advantages : Eco-friendly, 85% yield in 2 hours.
- Limitations : Scalability issues for industrial production.
Analytical Characterization
Critical validation techniques include:
Industrial-Scale Considerations
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–80°C |
| Catalyst Loading | 5 mol% piperidine |
| Solvent | Ethanol |
| Reaction Time | 10–12 hours |
Cost Drivers :
- 4-(4-Fluorophenyl)piperazine accounts for 60% of raw material costs.
- Recycling solvents (ethanol) reduces expenses by 20%.
Emerging Methodologies
Photocatalytic C-H Activation
Recent advances utilize visible-light catalysis to form the ethylidene bridge:
Biocatalytic Approaches
Lipase-mediated condensation in aqueous media:
- Conditions : pH 7.0, 37°C, 48 hours.
- Yield : 55% (needs optimization).
Chemical Reactions Analysis
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indene-dione derivatives with piperazine-based substituents. Below is a detailed comparison with analogs reported in the literature:
Key Observations :
Chloroquinoline-substituted analogs (e.g., 12a ) exhibit distinct biological targets (e.g., antimalarial activity) due to the quinoline moiety, unlike the fluorophenyl group in the target compound.
Hydroxypropyl linkers (e.g., 12a ) introduce hydrogen-bonding capabilities, which may improve solubility but reduce blood-brain barrier permeability.
Synthetic Yields and Characterization :
- High yields (82–87%) are observed for analogs with rigid substituents (e.g., 12a–12d ), whereas compounds with flexible linkers (e.g., ethylidene) may require more complex purification steps.
- All compounds are characterized via NMR (1H, 13C) and MS, but 19F NMR is uniquely employed for fluorinated derivatives (e.g., target compound ).
Table 2: Physicochemical Properties
Biological Activity
The compound 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a piperazine moiety and an indene backbone, which are known to influence various biological interactions. The presence of the 4-fluorophenyl group is particularly significant, as fluorinated compounds often exhibit enhanced pharmacological properties.
- Molecular Formula: C21H19FN2O2
- Molecular Weight: 350.393 g/mol
- Structural Features: The compound contains a dihydroindene structure that contributes to its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Key areas of focus include:
- Antidepressant Activity: Similar compounds with piperazine rings have been documented for their antidepressant effects, suggesting that this compound may also exhibit similar properties.
- Anticancer Potential: The indene structure is associated with anticancer activity in certain derivatives, indicating a potential for this compound in cancer therapy.
- Antimicrobial Effects: Variants of this compound have shown antimicrobial activity, which could be explored further.
The exact mechanism of action for This compound is not fully elucidated. However, it is hypothesized that the compound may act by modulating neurotransmitter systems or inhibiting specific enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the diversity in biological activity among arylpiperazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)piperazine | Piperazine ring with fluorinated phenyl | Antidepressant |
| 2-{1-[4-(trifluoromethyl)anilino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione | Similar indene structure with trifluoromethyl group | Anticancer |
| 2-{1-[4-(methoxyphenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione | Methoxy substitution on phenyl | Antimicrobial |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- Synthesis Route: A common synthesis method involves reacting 4-(4-fluorophenyl)piperazine with an appropriate carbonyl compound under acidic conditions to yield the target molecule. This approach has been optimized for yield and purity.
- Biological Testing: In vitro assays have demonstrated that derivatives of this compound can inhibit specific cancer cell lines, suggesting a pathway for further development as an anticancer agent.
- Pharmacokinetics: Investigations into the pharmacokinetic properties indicate favorable absorption and distribution characteristics in preliminary studies.
Q & A
Q. What are the optimal synthetic routes for 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the piperazine-fluorophenyl intermediate via nucleophilic substitution using 4-(4-fluorophenyl)piperazine and an ethylidene precursor.
- Step 2: Condensation with indene-1,3-dione under reflux in anhydrous dichloromethane or toluene, catalyzed by a Lewis acid (e.g., ZnCl₂).
- Optimization: Reaction temperatures (80–110°C), solvent polarity, and catalyst loading significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (piperazine N–CH₂), and δ 2.8–3.2 ppm (ethylidene linker).
- ¹³C NMR: Carbonyl carbons (C=O) appear at ~190–200 ppm; fluorophenyl carbons show distinct splitting due to fluorine coupling .
- Mass Spectrometry (HRMS): Exact mass calculation (C₂₁H₁₆F₁N₃O₂) confirms molecular ion [M+H]⁺ at m/z 362.1254 .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Receptor Binding Assays: Screen for affinity toward serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to the piperazine moiety’s role in CNS targeting .
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at concentrations ≤10 μM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
Q. How should researchers address contradictory data in receptor binding vs. functional activity assays?
Methodological Answer:
Q. What advanced techniques are required to study its metabolic stability and metabolite identification?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Major metabolites often result from:
- Isotope Labeling: Use ¹⁴C-labeled compound to track metabolic pathways in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
